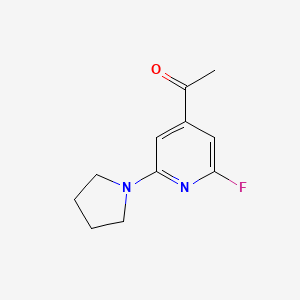
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate
説明
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, commonly referred to as EDMPP, is an organic compound belonging to the class of pyrazoles. It is a colorless solid with an intense, fruity odor and is soluble in many organic solvents. EDMPP has a wide range of applications in the pharmaceutical and agricultural industries, as well as in the laboratory.
科学的研究の応用
Synthesis and Reactions
- Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has been explored in various synthesis reactions. For instance, it reacted with substituted hydrazines in different solvents to form regioisomeric 3- and 5-substituted pyrazoles (Mikhed’kina et al., 2009). Another study involved its reaction with 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate to produce various pyrazole derivatives (Potapov et al., 2007).
Catalysis
- Compounds like Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate have been used in the synthesis of catalysts. For example, it was involved in the formation of Fe(II) and Ni(II) complexes which acted as catalysts for transfer hydrogenation of ketones (Magubane et al., 2017).
Molecular Structures and Polymorphism
- The compound's derivatives have been studied for their molecular structures and polymorphism. One such study focused on the crystal structure of ethyl 5-amino-1-[(5'-methyl-1'-t-butyl-4'-pyrazolyl)carbonyl]-3-methylthio-1H-pyrazole-4-carboxylate (Minga, 2005).
Antimicrobial and Anticancer Activities
- Pyrazole derivatives, including ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, have been evaluated for their potential antimicrobial and anticancer activities. For instance, a series of pyrazole derivatives were synthesized and assessed for these activities, showing promising results (Hafez et al., 2016).
Computational Studies
- Computational studies have also been conducted on derivatives of ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate, such as the analysis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, providing insights into molecular interactions and structures (Singh et al., 2014).
作用機序
Mode of Action
The mode of action of Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is currently unknown due to the lack of specific studies on this compound . It’s crucial to understand how this compound interacts with its targets and the resulting changes to fully comprehend its therapeutic potential.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate . .
特性
IUPAC Name |
ethyl 2-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-6-11-8(3)13-14(9(11)4)10(5)12(15)16-7-2/h10H,6-7H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGIDAVTNPREAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C(C)C(=O)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101225105 | |
| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoate | |
CAS RN |
1217863-07-4 | |
| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217863-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-ethyl-α,3,5-trimethyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101225105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1391138.png)






